Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate
Description
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a structurally complex molecule featuring a benzofuran moiety fused with a chromen (coumarin derivative) system, linked via an oxyacetate ester group. The compound’s benzofuran and chromen units suggest aromaticity and conjugation, which may contribute to fluorescence or bioactivity, as seen in similar molecules .
Properties
IUPAC Name |
propan-2-yl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-13(2)26-22(24)12-25-15-7-8-19-16(10-15)17(11-21(23)28-19)20-9-14-5-3-4-6-18(14)27-20/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFROTNYYWFJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)
- Structure : Shares a benzofuran core and ester linkage but substitutes the chromen system with a 4-tert-butylphenyl group.
- Physicochemical Properties :
(E)-2-(2-(1H-Indol-3-yl)vinyl)-3-methyl-3λ⁴-benzo[d]thiazole iodide (A18)
- Structure : Features a benzothiazole-indole conjugated system instead of benzofuran-chromen.
- Applications : Used for fluorescent detection of c-di-GMP due to G-quadruplex induction (detection limit: ~500 nM) .
- Key Differences : The vinyl linkage in A18 enables extended conjugation, enhancing fluorescence. The target compound’s chromen system may exhibit distinct electronic transitions, affecting its optical properties.
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS: 1245623-98-6)
- Structure : Benzoxazole core with a fluorophenyl-acetate ester.
- Key Differences : The benzoxazole’s oxygen and nitrogen atoms create a polar heterocycle, contrasting with the benzofuran’s oxygen-only system. Fluorine substitution may improve metabolic stability compared to the target’s chromen group .
Propaquizafop and Buprofezin (Pesticide Analogs)
- Structure: Propaquizafop includes a quinoxalinyl-oxy-phenoxypropanoate ester; Buprofezin features a thiadiazinone ring.
- Applications : Used as herbicides/insecticides, highlighting the role of ester and aromatic groups in agrochemical activity .
- Key Differences : The target compound’s fused benzofuran-chromen system is structurally distinct, suggesting divergent biological targets.
Physicochemical and Functional Trends
Key Observations :
- Lipophilicity : tert-Butyl groups (LogP 5.2) and fluorophenyl substituents increase hydrophobicity, whereas chromen’s ketone may enhance polarity.
- Conjugation : Extended π-systems (e.g., A18’s vinyl linkage) correlate with fluorescence, suggesting the target’s chromen could exhibit similar properties.
- Stereochemistry : The target’s methylethyl ester may influence metabolic stability compared to methyl or ethyl esters in analogs.
Biological Activity
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining elements of benzofuran and chromone, which contributes to its biological properties. Its chemical formula is represented as follows:
This structure allows for interactions with various biological targets, influencing its activity in different assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains.
- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Low cytotoxicity in cell lines |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as a novel antimicrobial agent.
- Antioxidant Activity : In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its role as an antioxidant. This property could be beneficial in preventing diseases associated with oxidative damage.
- Cytotoxicity Testing : In a cytotoxicity assay using human cell lines, this compound showed low toxicity at concentrations up to 100 μM, making it a candidate for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
